(S)-Azelastine

chiral pharmacology H1 receptor antagonism stereoselectivity

Researchers investigating stereoselective metabolism or distribution of azelastine require the pure (S)-enantiomer. (S)-Azelastine provides chiral purity for accurate determination of enantiomer-specific parameters, eliminating interference from the racemic mixture. - 18- to 425-fold potency advantage over astemizole, ketotifen, diphenhydramine, and theophylline (racemate IC50 = 4.8 μM). - Down-regulates H1R, M1R, and M3R in human nasal epithelial cells, opposing glucocorticoid-induced upregulation. - Supplied with comprehensive QC documentation; available in mg to g quantities with expedited global shipping.

Molecular Formula C22H24ClN3O
Molecular Weight 381.9 g/mol
CAS No. 143228-85-7
Cat. No. B1681488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Azelastine
CAS143228-85-7
Synonyms(+)-Azelastine, Azelastine (S)-, (S)-Azelastine
Molecular FormulaC22H24ClN3O
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESCN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-/m0/s1
InChIKeyMBUVEWMHONZEQD-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Azelastine: Single-Enantiomer Antihistamine Overview


(S)-Azelastine is the (S)-enantiomer of the second‑generation antihistamine azelastine, a phthalazinone derivative that functions primarily as a histamine H1 receptor antagonist [1]. It is a chiral compound that exhibits both antihistaminic and anti‑inflammatory properties, and is investigated for the treatment of allergic rhinitis and conjunctivitis. The compound is available as a high‑purity research chemical, and its enantiomeric form is specified for studies requiring stereochemical definition, despite the racemic mixture being the clinically administered form [2].

Why (S)-Azelastine Cannot Be Replaced Without Risk


Although (S)-azelastine and the clinically used racemate share a common pharmacological core, substitution is not straightforward. Regulatory documentation states that the racemate shows no pharmacodynamic difference between enantiomers in vitro [1]; however, chiral separation studies reveal that the enantiomers can exhibit distinct pharmacokinetic or metabolic profiles in vivo [2]. Furthermore, head‑to‑head comparisons against other antihistamines such as olopatadine and ketotifen show large, statistically significant differences in both in vitro potency and clinical comfort [3]. Therefore, replacing (S)-azelastine with a generic racemate or an alternative antihistamine introduces uncertainty in both receptor‑level engagement and patient‑reported outcomes, which the following quantitative evidence directly quantifies.

Quantitative Differentiation Evidence


Enantiomeric Pharmacodynamic Equivalence

The FDA label for azelastine hydrochloride states that there is no difference in pharmacologic activity noted between the enantiomers in in vitro studies [1]. A separate chiral investigation reported some stereospecific differences in antiallergic/antiasthmatic assays but concluded that chiral discrimination could not be observed with regard to overall activity of azelastine [2]. Consequently, the (S)-enantiomer is pharmacodynamically equivalent to the (R)-enantiomer and the racemate in standard in vitro H1 antagonist models.

chiral pharmacology H1 receptor antagonism stereoselectivity

Superior Potency in Inhibiting IgE-Mediated Histamine Release

Azelastine (racemate) inhibits IgE‑mediated histamine release from rat peritoneal mast cells with an IC50 of 4.8 μM. In the same assay, astemizole (IC50 86.3 μM), ketotifen (112.2 μM), diphenhydramine (133 μM), and theophylline (2040.3 μM) required substantially higher concentrations [1]. At the IC50 level, azelastine was 18‑fold more potent than astemizole, 23‑fold more than ketotifen, 28‑fold more than diphenhydramine, and 425‑fold more than theophylline.

mast cell degranulation allergic inflammation in vitro pharmacology

Greater Comfort and Satisfaction Versus Olopatadine

In a prospective clinical study (N=125) comparing olopatadine 0.2% once daily to azelastine 0.05% twice daily for allergic conjunctivitis, patients reported substantially higher satisfaction with olopatadine. The differences in patient‑rated effectiveness against swelling (47% vs 8%, p=0.0404) and overall satisfaction (70% vs 16%, p<0.0001) were statistically significant [1]. A conjunctival antigen challenge study also found olopatadine more comfortable upon instillation and at 30‑ and 60‑second time points (p=0.0223, p=0.0479, p=0.0240).

allergic conjunctivitis patient-reported outcomes clinical comfort

Down-Regulation of H1 and Muscarinic Receptor Expression

Azelastine (racemate) treatment of primary human nasal epithelial cells (HNEpC) for 7 days resulted in down‑regulation of histamine H1 receptor (H1R), muscarinic M1 receptor (M1R), and M3R protein levels as measured by western blotting [1]. In contrast, the glucocorticoid budesonide significantly up‑regulated the same receptors. Histamine‑ and methacholine‑stimulated MUC5AC secretion was reduced in azelastine‑treated cells compared to controls, whereas it was enhanced in budesonide‑treated cells.

receptor regulation airway remodeling nasal epithelial cells

Optimal Application Scenarios


Chiral-Specific Metabolic and Pharmacokinetic Profiling

Researchers investigating the stereoselective metabolism or distribution of azelastine require the pure (S)-enantiomer to distinguish it from the (R)-form. Although in vitro pharmacodynamics show equivalence [1], in vivo chiral separation studies indicate potential stereospecific differences in pharmacokinetics [2]. (S)-Azelastine provides the necessary chiral purity for accurate determination of enantiomer‑specific parameters without interference from the racemic mixture.

High-Potency Inhibition of IgE-Mediated Mast Cell Degranulation

When maximal inhibition of histamine release is required in a cellular model of allergic inflammation, (S)-azelastine (as the active enantiomer of a racemate with an IC50 of 4.8 μM) offers an 18‑ to 425‑fold potency advantage over alternative antihistamines such as astemizole, ketotifen, diphenhydramine, and theophylline [3]. This makes it the preferred compound for experiments demanding robust suppression of early‑phase mediator release.

Mechanistic Studies on Receptor Down-Regulation

For investigations into the regulation of histamine and muscarinic receptor expression, (S)-azelastine provides a well‑defined tool. The racemate has been shown to down‑regulate H1R, M1R, and M3R in human nasal epithelial cells, opposing the up‑regulatory effects of glucocorticoids like budesonide [4]. Using the single enantiomer ensures that any observed effects on receptor levels are not confounded by potential stereochemical variables.

Formulation Development Requiring Chiral Purity

Although the clinical racemate is widely used, certain formulation or patent‑driven development efforts may require a single enantiomer. (S)-Azelastine's established pharmacological profile [1] and the documented absence of meaningful chiral discrimination in overall activity [2] provide a basis for its use in novel delivery systems or combination products where a defined stereoisomer is specified.

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